α1- vs. α2-Adrenoceptor Selectivity Inversion: Functional Antagonist Potency in Anesthetized Dog
In the anesthetized dog model, corynanthine exhibits a 10-fold selectivity for α1- over α2-adrenoceptors, whereas yohimbine and rauwolscine are approximately 30-fold selective for α2- over α1-adrenoceptors [1]. The isomers were equipotent as antagonists of the postsynaptic α1-adrenoceptor-mediated diastolic pressor response to phenylephrine. However, for presynaptic α2-adrenoceptor blockade (clonidine-induced inhibition of tachycardia), yohimbine and rauwolscine were approximately 100-fold more potent than corynanthine [1]. This quantifies the functional selectivity inversion.
| Evidence Dimension | Selectivity ratio (α1/α2 or α2/α1) and functional potency |
|---|---|
| Target Compound Data | 10-fold α1-selective; equipotent at α1-adrenoceptors vs. yohimbine/rauwolscine; ~100-fold less potent at α2-adrenoceptors |
| Comparator Or Baseline | Yohimbine and rauwolscine: 30-fold α2-selective; ~100-fold more potent at α2-adrenoceptors than corynanthine |
| Quantified Difference | Selectivity inversion: corynanthine α1/α2 ≈ 10; yohimbine/rauwolscine α2/α1 ≈ 30; potency difference at α2 ≈ 100-fold |
| Conditions | Anesthetized dog model; postsynaptic α1-adrenoceptor blockade assessed via diastolic pressor response to phenylephrine; presynaptic α2-adrenoceptor blockade assessed via antagonism of clonidine-induced inhibition of tachycardia |
Why This Matters
Procurement decisions for adrenoceptor subtype-specific pharmacological studies require this compound; yohimbine or rauwolscine would confound experiments designed to probe α1-adrenoceptor function.
- [1] Shepperson NB, Duval N, Massingham R, Langer SZ. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. J Pharmacol Exp Ther. 1981 Nov;219(2):540-6. PMID: 6270312. View Source
